molecular formula C11H14FN3O B12278786 N-(2-Amino-4-fluorophenyl)pyrrolidine-1-carboxamide

N-(2-Amino-4-fluorophenyl)pyrrolidine-1-carboxamide

Cat. No.: B12278786
M. Wt: 223.25 g/mol
InChI Key: SFKJDQSQAMRYRG-UHFFFAOYSA-N
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Description

N-(2-Amino-4-fluorophenyl)pyrrolidine-1-carboxamide: is a compound that features a pyrrolidine ring attached to a carboxamide group, with an amino and fluorine substituent on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Amino-4-fluorophenyl)pyrrolidine-1-carboxamide typically involves multi-step reactions starting from commercially available precursors. One common method involves the nucleophilic substitution reaction and ester hydrolysis . The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as palladium or copper complexes to facilitate the reactions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: N-(2-Amino-4-fluorophenyl)pyrrolidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur, depending on the substituents and reaction conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

Chemistry: In chemistry, N-(2-Amino-4-fluorophenyl)pyrrolidine-1-carboxamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of various chemical spaces and the development of new compounds with potential biological activities .

Biology: In biological research, this compound is studied for its interactions with enzymes and receptors. It can serve as a ligand in binding studies to understand the molecular mechanisms of various biological processes.

Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic applications. It may exhibit activities such as anti-inflammatory, antiviral, or anticancer properties, making it a candidate for drug development .

Industry: In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(2-Amino-4-fluorophenyl)pyrrolidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Uniqueness: N-(2-Amino-4-fluorophenyl)pyrrolidine-1-carboxamide is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of the amino and fluorine groups on the phenyl ring can influence its reactivity and interactions with molecular targets, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C11H14FN3O

Molecular Weight

223.25 g/mol

IUPAC Name

N-(2-amino-4-fluorophenyl)pyrrolidine-1-carboxamide

InChI

InChI=1S/C11H14FN3O/c12-8-3-4-10(9(13)7-8)14-11(16)15-5-1-2-6-15/h3-4,7H,1-2,5-6,13H2,(H,14,16)

InChI Key

SFKJDQSQAMRYRG-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C(=O)NC2=C(C=C(C=C2)F)N

Origin of Product

United States

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